LogP Enhancement: ~10-Fold Increase in Lipophilicity vs. Non-Fluorinated N-Benzylmaleimide
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.07, compared to N-benzylmaleimide (CAS 1631-26-1, the direct non-fluorinated analog) with a LogP of 1.05–1.78 depending on the prediction method . Using the most conservative comparison (2.07 vs. 1.05 from consistent Chemsrc/ACD methodology), this represents an approximately 10.5-fold difference in partition coefficient . The trifluoromethyl group is well-established to enhance lipophilicity and membrane permeability while maintaining similar hydrogen-bonding capacity, as the polar surface area (PSA) remains unchanged at 37.38 Ų for both compounds .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 (Chemsrc calculated) |
| Comparator Or Baseline | N-Benzylmaleimide (CAS 1631-26-1): LogP = 1.05 (ACD/Chemsrc), or LogP = 1.78 (ACD/Lab via ChemSpider) |
| Quantified Difference | ΔLogP ≈ +1.02 (Chemsrc-consistent method); ~10.5-fold greater partition coefficient |
| Conditions | Calculated LogP values from Chemsrc database using consistent algorithm; ACD/Labs prediction method |
Why This Matters
For procurement in medicinal chemistry programs, the ~10-fold higher lipophilicity directly affects compound partitioning into biological membranes and organic phases, making CAS 140481-00-1 a more suitable choice when enhanced membrane penetration or altered pharmacokinetic properties are desired compared to the non-fluorinated parent scaffold.
